molecular formula C8H7Cl2NO2 B157635 2-(2,4-Dichlorophenoxy)acetamide CAS No. 1982-42-9

2-(2,4-Dichlorophenoxy)acetamide

Cat. No.: B157635
CAS No.: 1982-42-9
M. Wt: 220.05 g/mol
InChI Key: VGVRFARTWVJNQC-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)acetamide is a chemical compound derived from 2,4-dichlorophenoxyacetic acid. It is known for its potential applications in various fields, including medicinal chemistry and agricultural science. This compound is characterized by the presence of two chlorine atoms attached to a phenoxy group, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenoxy)acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with ammonia or an amine. One common method includes the following steps:

    Preparation of 2,4-dichlorophenoxyacetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 2-(2,4-dichlorophenoxy)acetyl chloride: The acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride or phosphorus trichloride.

    Amination: The acyl chloride is reacted with ammonia or an amine to form this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dichlorophenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide group.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Major Products:

    Substitution Products: Depending on the substituents introduced, various substituted phenoxyacetamides can be formed.

    Hydrolysis Products: 2,4-Dichlorophenoxyacetic acid and ammonia or an amine.

    Oxidation Products: Oxidized derivatives of the phenoxyacetamide.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it is known to inhibit the COX-2 enzyme, which plays a role in inflammation. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features that allow it to interact with enzymes like COX-2 selectively. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVRFARTWVJNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173541
Record name Acetamide, 2-(2,4-dichlorophenoxy)-
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Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1982-42-9
Record name 2-(2,4-Dichlorophenoxy)acetamide
Source CAS Common Chemistry
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Record name Acetamide, 2-(2,4-dichlorophenoxy)-
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Record name Emid
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Record name Acetamide, 2-(2,4-dichlorophenoxy)-
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Record name 2-(2,4-dichlorophenoxy)acetamide
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Record name 2,4-Dichlorophenoxyacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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